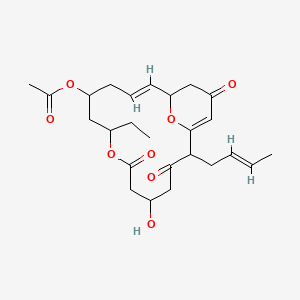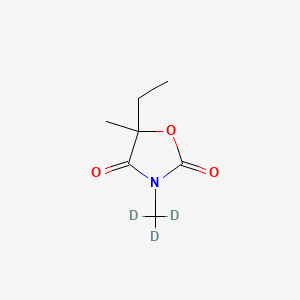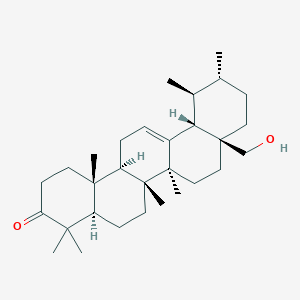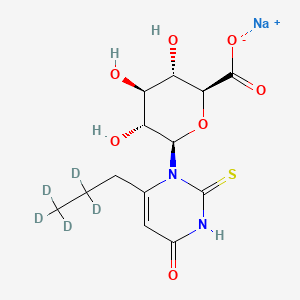
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丙基硫氧嘧啶-d5 (钠盐) 是一种氘代形式的丙基硫氧嘧啶,丙基硫氧嘧啶是一种硫脲类抗甲状腺药物。它主要用于科学研究,以研究丙基硫氧嘧啶的药代动力学和代谢。氘标记允许在各种生物系统中进行更精确的跟踪和分析。
准备方法
合成路线和反应条件
丙基硫氧嘧啶-d5 (钠盐) 的合成涉及将氘原子掺入丙基硫氧嘧啶分子中。这可以通过多种方法实现,包括:
氘交换反应: 这种方法涉及在氘源(如重水 (D2O))存在下,用氘交换氢原子。
直接合成: 这涉及在丙基硫氧嘧啶的合成中使用氘代试剂。例如,从氘代丙胺开始,在受控条件下与硫脲反应。
工业生产方法
丙基硫氧嘧啶-d5 (钠盐) 的工业生产通常涉及使用氘代试剂进行大规模合成。该过程包括:
反应装置: 在合适的溶剂中使用氘代丙胺和硫脲。
反应条件: 将反应保持在特定的温度和压力下,以确保完全氘代。
纯化: 使用结晶或色谱等技术纯化产物,以获得高纯度的丙基硫氧嘧啶-d5 (钠盐)。
化学反应分析
反应类型
丙基硫氧嘧啶-d5 (钠盐) 经历各种化学反应,包括:
氧化: 它可以被氧化形成亚砜和砜。
还原: 它可以被还原形成硫醇。
取代: 它可以发生亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化锂铝等还原剂。
取代: 可以在碱性条件下使用卤化物或胺等亲核试剂。
主要产物
氧化: 亚砜和砜。
还原: 硫醇。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
丙基硫氧嘧啶-d5 (钠盐) 用于各种科学研究应用,包括:
药代动力学: 研究丙基硫氧嘧啶的吸收、分布、代谢和排泄。
代谢研究: 研究代谢途径并鉴定代谢物。
药物开发: 用于开发新的抗甲状腺药物。
生物学研究: 研究氘标记对生物系统的影响。
作用机制
丙基硫氧嘧啶-d5 (钠盐) 通过抑制甲状腺过氧化物酶发挥作用,甲状腺过氧化物酶参与甲状腺激素的合成。 它还抑制甲状腺素 (T4) 在外周转化为三碘甲状腺原氨酸 (T3),从而降低体内活性甲状腺激素的水平 .
相似化合物的比较
类似化合物
甲巯咪唑: 另一种用于治疗甲状腺功能亢进症的抗甲状腺药物。
卡比马唑: 一种在体内转化为甲巯咪唑的前药。
硫脲: 一种具有抗甲状腺特性的更简单的硫脲衍生物。
独特性
丙基硫氧嘧啶-d5 (钠盐) 的独特性在于它的氘标记,这使得在药代动力学和代谢研究中能够进行更精确的跟踪和分析。 这使其成为科学研究中与非氘代对应物相比的宝贵工具 .
属性
分子式 |
C13H17N2NaO7S |
|---|---|
分子量 |
373.37 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-oxo-6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidenepyrimidin-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O7S.Na/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21;/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23);/q;+1/p-1/t7-,8-,9+,10-,11+;/m0./s1/i1D3,2D2; |
InChI 键 |
FFZBWUURGNFVBI-BNQFFQMRSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
规范 SMILES |
CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


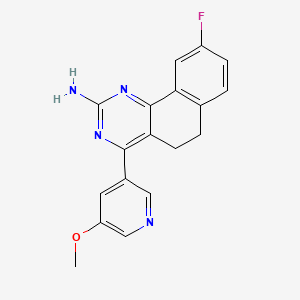

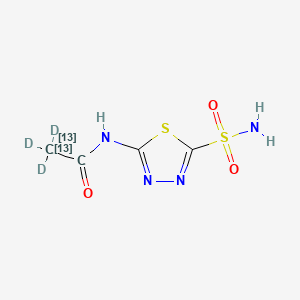



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
